4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride

Description

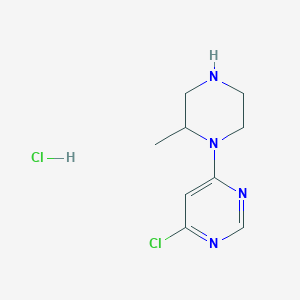

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS: 321571-41-9) is a pyrimidine derivative with a molecular formula of C₁₀H₁₆Cl₂N₄S and a molar mass of 287.23 g/mol . The compound features a pyrimidine core substituted with a chlorine atom at position 4 and a 2-methylpiperazine group at position 6, with an additional methylsulfanyl group at position 2. This structure is designed to enhance pharmacological activity through improved solubility and receptor-binding affinity, particularly in kinase inhibition and central nervous system (CNS) targeting applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPNLCZQMLSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC(=NC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-41-5 | |

| Record name | Pyrimidine, 4-chloro-6-(2-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.

Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives and their interactions with biological targets.

Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in various organic reactions to explore new chemical transformations.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

- Chlorine vs. Methoxy Groups :

Chlorine at position 4 (as in the target compound) improves electrophilicity, favoring covalent or polar interactions with target enzymes like kinases. In contrast, methoxy substitution (e.g., CAS: 1779124-79-6) enhances metabolic stability but reduces reactivity . - Fluorophenyl Modifications : The 2-fluorophenyl group in CAS: 898652-05-6 increases lipophilicity, enhancing BBB penetration for CNS-targeted therapies .

Biological Activity

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative notable for its biological activity, particularly in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and receptor modulator, making it a subject of interest in cancer research and drug development.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring with chlorine and piperazine substitutions, which significantly influence its biological properties. The molecular formula is with a molecular weight of approximately 224.69 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.69 g/mol |

| CAS Number | 27174-60-3 |

This compound primarily functions as an inhibitor of specific tyrosine kinases, which play crucial roles in cellular signaling pathways related to proliferation and survival. The compound binds to the active sites of these enzymes, leading to altered signaling that can inhibit tumor growth and promote apoptosis in cancer cells.

Inhibition of Tyrosine Kinases

The compound has been shown to effectively inhibit proto-oncogene tyrosine-protein kinase Src, which is involved in various cellular processes associated with cancer progression. In vitro studies have demonstrated that this inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

Research has explored the SAR of related compounds, revealing that modifications to the piperazine moiety can enhance potency and selectivity against specific targets. For instance, substituting different alkyl groups on the piperazine ring has been linked to variations in biological activity .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell growth. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating its potential as an anticancer agent .

- Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor size and weight compared to control groups, further supporting its role as a therapeutic agent against cancer .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine | Contains piperazine moiety | Inhibits tyrosine kinases |

| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Similar structure with different piperazine substitution | Active against specific kinases |

| Pyrimidine derivatives | Varying substitutions on pyrimidine ring | Diverse pharmacological properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between a chloropyrimidine precursor and 2-methylpiperazine. Key reagents include potassium carbonate or sodium hydride as bases, with polar aprotic solvents (e.g., DMF) under reflux (60–100°C) . Optimization involves Design of Experiments (DoE) to balance temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical variables affecting yield .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the pyrimidine and piperazine rings .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for protonated ions) .

- HPLC : Reverse-phase chromatography with UV detection quantifies purity and identifies impurities (e.g., unreacted precursors or dechlorinated by-products) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Methodology : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability studies (e.g., thermogravimetric analysis or accelerated degradation at 40°C/75% RH) assess hygroscopicity and decomposition pathways. Buffered solutions (pH 4–6) are recommended to prevent freebase precipitation .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide modifications at the 4-chloro or piperazine positions .

- Molecular Docking : Virtual screening against target proteins (e.g., kinases) identifies derivatives with improved binding affinity. Scaffold hopping using piperazine-pyrimidine hybrids is a validated strategy .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-Response Replication : Validate activity in multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., IC determination via MTT assays).

- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may contribute to discrepancies .

- Structural Analog Comparison : Test analogs (e.g., 4-fluoro or 4-amino pyrimidine variants) to isolate the role of the chloro substituent .

Q. How can side reactions during nucleophilic substitution be minimized in pyrimidine-piperazine coupling?

- Methodology :

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

- Temperature Control : Lower temperatures (e.g., 40°C) reduce competing hydrolysis of the chloropyrimidine intermediate .

- In Situ Monitoring : ReactIR tracks reaction progress to terminate at optimal conversion .

Q. What strategies are effective for impurity profiling in scale-up synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.